1-azido-2,4-dibromobenzene
Description
Contextual Significance of Polyhalogenated Aryl Azides in Advanced Synthesis
Polyhalogenated aryl azides are organic compounds that feature an azide (B81097) group (-N₃) and two or more halogen atoms attached to an aromatic ring. Their significance in advanced synthesis stems from the combined reactivity of these functional groups, which allows for a diverse range of chemical transformations. The azido (B1232118) group is a versatile precursor for the formation of nitrogen-containing compounds, while the halogen atoms serve as handles for cross-coupling reactions and other substitutions.
The azide moiety is well-known for its participation in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which provide efficient routes to 1,2,3-triazoles. clockss.org These triazole rings are stable and can be found in various biologically active molecules and functional materials. Furthermore, the azido group can be reduced to a primary amine or can undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates. researchgate.net These nitrenes can participate in a variety of reactions, including C-H insertion, cyclization, and rearrangement, leading to the formation of complex heterocyclic systems. worktribe.com
The presence of multiple halogen atoms on the aromatic ring of polyhalogenated aryl azides offers several advantages. Halogens can influence the electronic properties of the molecule, affecting the reactivity of the azide group. nih.gov More importantly, they provide sites for further functionalization through various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netacs.org This multi-functional nature allows for the sequential and chemoselective modification of the molecule, enabling the construction of highly substituted and complex aromatic structures from a single precursor. The ability to introduce different substituents at specific positions on the aromatic ring is crucial for structure-activity relationship studies in medicinal chemistry and for tuning the properties of organic materials. researchgate.net
The strategic placement of halogen atoms can also direct the regioselectivity of certain reactions. For instance, the steric and electronic effects of halogens can influence the outcome of electrophilic aromatic substitution and lithiation reactions. This level of control is essential for the regioselective synthesis of complex target molecules.
Overview of Research Trajectories for 1-Azido-2,4-dibromobenzene
Research involving this compound has primarily focused on its synthesis and its utility as a substrate for studying reaction mechanisms, particularly thermal decomposition (pyrolysis). The presence of two bromine atoms on the phenyl ring makes it an interesting model compound to investigate the influence of substituents on the reactivity of the azide group.
Synthesis:
The synthesis of this compound is typically achieved from the corresponding aniline (B41778), 2,4-dibromoaniline (B146533). rsc.org A common method involves the diazotization of the amine followed by treatment with an azide source, such as sodium azide. publish.csiro.au An alternative one-pot procedure has been developed using organotin azides, like tributyltin azide, which offers a mild and efficient route to the desired product. conicet.gov.ar
Interactive Data Table: Synthesis of this compound
| Starting Material | Reagents | Reaction Time | Yield | Reference |
| 2,4-Dibromoaniline | 1. Diazotization 2. NaN₃ | - | 70% | publish.csiro.au |
| 2,4-Dibromoaniline | t-BuONO, TsOH·H₂O, TBSnN₃ | 2 h | 72% | conicet.gov.ar |
| 2,4-Dibromoaniline | - | - | 83% | rsc.org |
Reactivity and Mechanistic Studies:
A significant area of research for this compound has been the study of its pyrolysis. The thermal decomposition of aryl azides can proceed through different mechanistic pathways, and the substituents on the aromatic ring play a crucial role in determining the outcome. Studies on the pyrolysis of this compound have been instrumental in understanding the steric and electronic effects on the rate of nitrogen extrusion and the subsequent reactions of the resulting nitrene intermediate. publish.csiro.auresearchgate.net
For instance, the rate of thermolysis of this compound has been compared to that of other substituted aryl azides to elucidate the role of neighboring group participation. publish.csiro.aupublish.csiro.auresearchgate.net In the absence of a participating ortho-substituent that can facilitate an intramolecular cyclization, the pyrolysis of this compound leads to the formation of a primary amine, 2,4-dibromoaniline, through hydrogen abstraction by the intermediate nitrene. publish.csiro.au
Interactive Data Table: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.62 (d, J = 2.2 Hz, 1H), 7.38 (dt, J = 10.0, 2.8 Hz, 1H), 6.97 (d, J = 8.6, 1.8 Hz, 1H) | conicet.gov.ar |
| IR (CCl₄) | ν(N₃) 2136 cm⁻¹, 2105 cm⁻¹ | publish.csiro.au |
| Mass Spectrum (m/z) | 279, 277, 275 (M⁺); 251, 249, 247 (M⁺-N₂) | publish.csiro.au |
The research on this compound highlights its role as a valuable tool for fundamental studies in organic chemistry. The interplay between the azide and dibromo functionalities provides a platform for investigating reaction mechanisms and substituent effects, contributing to a deeper understanding of the chemistry of aryl azides. While its direct applications in the synthesis of complex target molecules are less explored compared to other polyhalogenated aryl azides, its foundational role in mechanistic studies is of significant importance to the broader field of organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
1-azido-2,4-dibromobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFFQZGQSSKAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Azido 2,4 Dibromobenzene
Classical and Contemporary Synthetic Routes to Azidoaryl Systems
The preparation of aryl azides has traditionally been, and continues to be, a cornerstone of synthetic organic chemistry. These methods provide the foundation for accessing a wide range of azidoaryl compounds, including 1-azido-2,4-dibromobenzene.
Diazotization-Azidodeamination of Substituted Anilines
The most conventional and widely practiced method for the synthesis of aryl azides is the diazotization of an aromatic amine followed by substitution with an azide (B81097) anion. eurekaselect.com This two-step, one-pot procedure, often referred to as a Sandmeyer-type reaction, is a reliable route to this compound starting from 2,4-dibromoaniline (B146533).
The process begins with the diazotization of the primary amine. In a typical procedure, the aniline (B41778) derivative is treated with a diazotizing agent, such as sodium nitrite (B80452), in the presence of a strong acid like hydrochloric or sulfuric acid at low temperatures (typically 0–5 °C) to form an in situ arenediazonium salt. eurekaselect.comorganic-chemistry.org This intermediate is highly reactive and is immediately treated with a source of azide anion, most commonly sodium azide (NaN₃), to yield the final aryl azide product. eurekaselect.com The reaction is versatile but requires careful temperature control due to the potential instability of the diazonium salt. eurekaselect.com
Recent advancements have focused on making this process milder and more efficient. For instance, the use of p-toluenesulfonic acid (p-TsOH) allows the reaction to be conducted at room temperature, forming a more stable arenediazonium tosylate intermediate which reacts cleanly with sodium azide in water. organic-chemistry.org This method avoids the need for metal catalysts and often provides pure products without extensive purification. organic-chemistry.orgorganic-chemistry.org
Optimized and Mechanistically Refined Synthesis Protocols
To address the safety concerns and improve the efficiency of aryl azide synthesis, several advanced protocols have been developed. These methods offer better control, higher yields, and often milder reaction conditions.
One-Pot Procedures Utilizing Organotin Azides
A significant refinement of the classical diazotization-azidodeamination sequence involves the use of organotin azides, such as tributyltin azide (Bu₃SnN₃). conicet.gov.arconicet.gov.arconicet.gov.ar A reliable, one-pot procedure has been developed where an aryl amine is first converted to its diazonium salt using tert-butyl nitrite (t-BuONO) and an acid like p-toluenesulfonic acid. conicet.gov.ar The subsequent addition of tributyltin azide at room temperature efficiently converts the diazonium intermediate into the corresponding aryl azide. conicet.gov.ar
This method was successfully applied to the synthesis of This compound from 2,4-dibromoaniline, achieving a 72% yield. conicet.gov.ar A key advantage of this protocol is that the tributyltin azide can be recovered and reused, making the process more mass-efficient. conicet.gov.arconicet.gov.ar The reaction is generally clean, and for certain products, isolation is simplified, avoiding complex column chromatography. conicet.gov.ar
| Starting Amine | Product | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Aniline | Phenyl azide | 94 | 2 |
| 4-Bromoaniline | 1-Azido-4-bromobenzene (B1265736) | 93 | 2 |
| 2,4-Dibromoaniline | This compound | 72 | 2 |
| 4-Nitroaniline | 1-Azido-4-nitrobenzene | 98 | 0.5 |
Microflow Synthesis Techniques for Aryl Azides
The synthesis of azides, particularly via diazotization, can involve thermally sensitive and potentially explosive intermediates. researchgate.net Microflow reactors offer a safer and highly efficient alternative to traditional batch processing by performing reactions in a continuous stream within small-volume channels. acs.orgresearchgate.netresearchgate.net This technology allows for precise control over reaction parameters such as temperature and residence time, rapid heat dissipation, and minimizes the accumulation of hazardous intermediates. researchgate.net
The diazotization-azidation sequence is well-suited for microflow systems. The process typically involves pumping separate streams of the aniline, a diazotizing agent, and the azide source to a mixing point, followed by reaction in a temperature-controlled capillary reactor. researchgate.net This approach has been used to safely generate various aryl azides. researchgate.netbeilstein-journals.org For instance, a flow microreactor system was used to generate aryllithium species from polybromoarenes, which could then be converted to functionalized aryl azides, demonstrating the potential for complex azide synthesis in flow. researchgate.net While a specific microflow synthesis for this compound is not detailed in the provided results, the general applicability of the technique to aryl amines, including halogenated ones, makes it a highly relevant and modern approach for its production. researchgate.netresearchgate.net
Reactivity and Mechanistic Investigations of 1 Azido 2,4 Dibromobenzene
Reactivity of the Azido (B1232118) Group
The azido group (–N₃) is the focal point of 1-azido-2,4-dibromobenzene's reactivity, enabling a variety of chemical transformations.
Huisgen 1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition is a cornerstone of click chemistry, a class of reactions known for their high yields, stereospecificity, and broad scope. organic-chemistry.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an organic azide (B81097), with a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org In the case of this compound, the azido group serves as the 1,3-dipole, reacting with alkynes to produce 1,2,3-triazoles. organic-chemistry.orgwikipedia.org While the thermal Huisgen cycloaddition can be sluggish and may result in a mixture of regioisomers, catalyzed versions of the reaction have been developed to overcome these limitations. organic-chemistry.orgnih.gov
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition. organic-chemistry.orgnih.gov This reaction, independently developed by the groups of Meldal and Sharpless, exclusively yields 1,4-disubstituted 1,2,3-triazoles under mild conditions, often at room temperature and in aqueous solutions. wikipedia.orgnih.govbeilstein-journals.org The copper(I) catalyst significantly accelerates the reaction, with rate enhancements of up to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.govrsc.org This reaction is compatible with a wide array of functional groups, making it a powerful tool in various fields, including medicinal chemistry and materials science. nih.govrsc.orgresearchgate.net
Table 1: Key Features of CuAAC Reactions
| Feature | Description |
|---|---|
| Catalyst | Copper(I) salts, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. beilstein-journals.org |
| Reactants | Terminal alkynes and organic azides. nih.gov |
| Product | Exclusively 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov |
| Conditions | Mild, often at room temperature and in a variety of solvents, including water. organic-chemistry.orgbeilstein-journals.org |
| Advantages | High yields, excellent regioselectivity, wide functional group tolerance, and rapid reaction rates. organic-chemistry.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free version of the azide-alkyne cycloaddition that relies on the use of strained cyclooctynes. magtech.com.cniris-biotech.de The ring strain of the cycloalkyne provides the driving force for the reaction, eliminating the need for a potentially toxic metal catalyst. magtech.com.cniris-biotech.de This makes SPAAC particularly valuable for in vivo applications and bioconjugation. iris-biotech.denih.gov Various cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO), have been developed to exhibit high reactivity and stability. nih.govbaseclick.eu The reaction proceeds readily at room temperature and affords stable triazole products. nih.govnih.gov
Table 2: Comparison of Common Cycloalkynes in SPAAC
| Cycloalkyne | Key Characteristics |
|---|---|
| Dibenzocyclooctynol (DIBO) | Reacts exceptionally fast with azides; can be functionalized. nih.gov |
| Bicyclo[6.1.0]non-4-yne (BCN) | Highly strained and reactive. nih.gov |
| Azadibenzocyclooctyne (ADIBO) | Highly strained and reactive, with favorable kinetics for cycloaddition. nih.gov |
| Diazacyclononynes (DACNs) | Exhibit high reactivity, stability, and hydrophilicity. iris-biotech.de |
Reductive Transformations to Amino Derivatives
The azido group of this compound can be readily reduced to an amino group (–NH₂), yielding 2,4-dibromoaniline (B146533). This transformation is a fundamental process in organic synthesis, providing access to a key building block for the synthesis of various pharmaceuticals and other complex organic molecules. rsc.org A variety of reducing agents can be employed for this purpose, with common methods including catalytic hydrogenation or the use of reagents like lithium aluminum hydride.
Nucleophilic Substitution Reactions Involving the Azido Moiety
The azido group in aryl azides can participate in nucleophilic substitution reactions. One common method for the synthesis of aryl azides like this compound is through the nucleophilic substitution of a suitable precursor, such as 2,4-dibromoaniline, via diazotization followed by treatment with sodium azide. rsc.org Conversely, the azido group itself can act as a leaving group under certain conditions, although this is less common than its participation in cycloadditions or reductions. The reactivity in nucleophilic aromatic substitution is generally influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net
Generation and Chemistry of Aryl Nitrenes from this compound Precursors
Upon thermal or photolytic activation, this compound can extrude a molecule of nitrogen (N₂) to generate a highly reactive intermediate known as an aryl nitrene (2,4-dibromophenylnitrene). researchgate.networktribe.com Aryl nitrenes are electron-deficient species that can exist in either a singlet or triplet state, each with distinct reactivity. worktribe.com The presence of ortho substituents can influence the rate of thermolysis. researchgate.netresearchgate.net The chemistry of these nitrenes is diverse and includes:
Intramolecular Cyclization: The nitrene can undergo cyclization to form various heterocyclic compounds.
Insertion Reactions: Singlet nitrenes can insert into C-H bonds.
Addition to π Systems: Nitrenes can add to alkenes to form aziridines. worktribe.com
Hydrogen Abstraction: Triplet nitrenes can abstract hydrogen atoms from the solvent or other molecules to form the corresponding aniline (B41778). worktribe.com
Azo Compound Formation: Triplet nitrenes can dimerize to form azo compounds. worktribe.com
The specific reaction pathway is often dependent on the reaction conditions, including the presence of other reagents and the nature of the solvent. worktribe.com The generation of aryl nitrenes from this compound provides a route to complex nitrogen-containing molecules. arabjchem.org
Thermal Decomposition Pathways of Aryl Azides
Aryl azides are known for their thermal lability, decomposing upon heating to extrude dinitrogen gas (N₂) and generate highly reactive aryl nitrene intermediates. The thermal decomposition of aryl azides is a first-order reaction, the rate of which is influenced by the electronic nature of the substituents on the aromatic ring.
The decomposition process is believed to proceed through a concerted mechanism where the C-N bond and the N-N bond are broken simultaneously, leading directly to the formation of the aryl nitrene and molecular nitrogen. The transition state for this process is thought to have some degree of electronic delocalization, and thus, the stability of this transition state is affected by the substituents present on the aryl ring.
Substituents on the aromatic ring can significantly influence the rate of thermal decomposition. Electron-donating groups can stabilize the transition state, thereby increasing the rate of decomposition, while electron-withdrawing groups generally decrease the rate. For instance, the thermolysis rate of 4-methoxy-1-azidobenzene is increased compared to unsubstituted phenyl azide, although to a lesser extent than the effect of an endocyclic sulfur atom in 3-azidothiophene. rsc.org In contrast, ortho-substituents that can participate in neighboring group interactions, such as acetyl or nitro groups, can dramatically accelerate the decomposition rate. rsc.org For this compound, the two bromine atoms, being electron-withdrawing through induction but also capable of some resonance donation, will have a combined effect on the decomposition kinetics.
The thermal decomposition of related compounds like 2-(2-azidophenyl)-5-methylbenzotriazole has been shown to proceed at elevated temperatures (165-175°C) in a solvent like decalin, leading to intramolecular cyclization products. datapdf.com This suggests that the nitrene generated from this compound would also be highly reactive and prone to subsequent reactions.
| Aryl Azide | Substituent Effect | Relative Rate Enhancement |
|---|---|---|
| 3-Azidothiophene with 2-acetyl group | Neighboring group participation | 5-fold in decalin |
| Azidobenzene with 2-acetyl group | Neighboring group participation | 413-fold |
| 3-Azidothiophene with 2-nitro group | Neighboring group participation | 17-fold in decalin |
| Azidobenzene with 2-nitro group | Neighboring group participation | 1060-fold |
Photolytic Activation and Nitrene Formation
Photolysis provides an alternative, often milder, method for generating aryl nitrenes from aryl azides. nih.gov Irradiation with ultraviolet (UV) light excites the azide molecule, leading to the cleavage of the nitrogen-nitrogen bond and the release of N₂, thereby forming the aryl nitrene. This process can be highly efficient and allows for the generation of nitrenes at lower temperatures than thermal decomposition, which can be advantageous for studying their reactivity or for trapping highly unstable species.
The photolysis of aryl azides typically produces the nitrene in its singlet state initially. nih.gov The singlet nitrene is a closed-shell species with a vacant p-orbital and a lone pair in an sp² hybrid orbital. However, intersystem crossing (ISC) to the more stable triplet state can occur rapidly. The triplet nitrene is a diradical species with two unpaired electrons. The spin state of the nitrene is crucial as it dictates its subsequent reactivity.
For perfluorinated aryl azides, such as 4-azido-2,3,5,6-tetrafluorobenzoic acid, photolysis has been shown to generate a remarkably stable triplet nitrene, even at room temperature in the crystalline state. nsf.gov This stability is attributed to the electronic effects of the fluorine substituents and the crystal packing, which can trap the extruded N₂ molecule. nsf.gov While this compound is not perfluorinated, the electron-withdrawing nature of the bromine atoms is expected to influence the properties and stability of the resulting 2,4-dibromophenylnitrene.
Mechanistic investigations involving photolytic reactions of metal complexes with aryl azides have suggested the involvement of radical pathways in product formation. acs.org
| Method | Conditions | Initial Nitrene State | Advantages | Disadvantages |
|---|---|---|---|---|
| Thermal Decomposition | Elevated temperatures | Typically singlet, rapid ISC to triplet | Simple, no special equipment | High temperatures can lead to side reactions |
| Photolytic Activation | UV irradiation, often at low temperatures | Singlet | Milder conditions, can trap unstable species | Requires photochemical reactor |
Reactivity Profiles of Nitrene Intermediates
The 2,4-dibromophenylnitrene generated from this compound is a highly electrophilic intermediate that can undergo a variety of characteristic reactions. The presence of two bromine atoms on the phenyl ring is expected to enhance the electrophilicity of the nitrene, influencing its reactivity profile.
One of the hallmark reactions of nitrenes is their ability to insert into carbon-hydrogen (C-H) bonds, forming a new C-N bond. This reaction provides a direct and atom-economical way to functionalize C-H bonds. The selectivity of C-H insertion reactions is influenced by the spin state of the nitrene and the nature of the C-H bond (primary, secondary, or tertiary).
Singlet nitrenes are thought to undergo C-H insertion via a concerted mechanism, leading to retention of stereochemistry at a chiral center. Triplet nitrenes, on the other hand, react via a radical abstraction-recombination mechanism, which can lead to a loss of stereochemical information.
In the context of polymer crosslinking, aryl nitrenes generated from bis(fluorophenyl azides) have shown a preference for insertion into alkyl C-H bonds over aromatic C-H bonds, a desirable trait for preserving the properties of semiconducting polymers. nih.gov Metal-catalyzed C-H insertion reactions, often employing rhodium or iridium complexes, have been developed to control the selectivity and efficiency of this transformation. illinois.edupku.edu.cnwikipedia.org
Aryl nitrenes readily add to carbon-carbon double bonds (alkenes) to form three-membered heterocyclic rings called aziridines. nih.gov This reaction, known as aziridination, is a powerful tool for the synthesis of these valuable nitrogen-containing building blocks. mdpi.comresearchgate.netresearchgate.net
The stereospecificity of aziridination is dependent on the spin state of the nitrene. Singlet nitrenes typically add to alkenes in a stereospecific manner, meaning the stereochemistry of the alkene is preserved in the aziridine (B145994) product. This is consistent with a concerted cycloaddition mechanism. In contrast, triplet nitrenes add in a non-stereospecific, stepwise manner via a diradical intermediate, which allows for bond rotation before ring closure, leading to a mixture of stereoisomers.
Studies on the addition of 2,4-dinitrobenzenesulphenylnitrene to cis- and trans-propenylbenzene have suggested an equilibrium between singlet and triplet nitrene spin states, with the triplet state addition being reversible for the cis-alkene. rsc.org The electrophilic nature of 2,4-dibromophenylnitrene would make it a good candidate for aziridination reactions with electron-rich alkenes.
Aryl nitrenes can undergo various rearrangement reactions, leading to the formation of different cyclic or acyclic structures. One common rearrangement is the Wolff-type rearrangement, which can lead to ring contraction. However, a more prevalent rearrangement for aryl nitrenes is ring expansion to form didehydroazepines. This process is particularly favorable for singlet nitrenes.
Another important rearrangement is the Curtius-type rearrangement, where an amide-derived nitrene rearranges to an isocyanate. pku.edu.cnorganic-chemistry.org While this is more common for acyl nitrenes, similar rearrangements can be envisioned for aryl nitrenes under certain conditions.
The specific rearrangement pathways available to 2,4-dibromophenylnitrene will be influenced by the substitution pattern and the reaction conditions. The presence of the bulky and electron-withdrawing bromine atoms could potentially hinder or alter the course of these rearrangements compared to unsubstituted phenylnitrene.
Reactivity and Functionalization of Bromine Substituents
The two bromine atoms on the this compound ring are not merely spectators; they offer valuable handles for further functionalization of the molecule. The carbon-bromine bond can participate in a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
One of the most powerful methods for functionalizing aryl bromides is the bromine-lithium exchange reaction. beilstein-journals.org Treatment of a polybrominated aromatic compound with an organolithium reagent, such as n-butyllithium, can selectively replace a bromine atom with a lithium atom. The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles. The regioselectivity of the bromine-lithium exchange is often dictated by the electronic and steric environment of the bromine atoms. beilstein-journals.org
For this compound, a selective bromine-lithium exchange could potentially be achieved at either the 2- or 4-position, depending on the reaction conditions and the directing effects of the azide and the other bromine atom. However, the high reactivity of the azide group towards organolithium reagents presents a significant challenge. Protecting the azide group, for instance, by forming a triazene (B1217601) or a phosphazide, could be a viable strategy to circumvent this issue and allow for the selective functionalization of the bromine positions. frontiersin.org
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, could be employed to functionalize the bromine positions. These reactions are generally more tolerant of the azide functionality. The differential reactivity of the bromine atoms at the 2- and 4-positions could potentially be exploited to achieve selective functionalization.
Furthermore, nucleophilic aromatic substitution (SNAr) reactions could be considered, particularly if the ring is further activated by other electron-withdrawing groups. However, the bromine atoms are generally not as good leaving groups as fluorine or chlorine in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. yonedalabs.comlibretexts.org In the context of this compound, this palladium-catalyzed reaction is employed to couple the aryl bromide with various organoboron compounds, typically arylboronic acids. libretexts.org The reaction mechanism generally involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product. libretexts.orgmdpi.com
Research has demonstrated the successful Suzuki-Miyaura coupling of ortho-azidobromobenzenes with aryl- and heteroarylboronic acids. researchgate.netmdpi.com These reactions selectively form a new C-C bond at the position of one of the bromine atoms, yielding a biaryl azide. The azide group typically remains intact under the reaction conditions, providing a handle for subsequent transformations. For instance, the coupling of 1-azido-2-bromobenzene (B1268332) with 2-thiopheneboronic acid yields 2-(2-azidophenyl)thiophene. mdpi.com The reactivity of the two bromine atoms in this compound can be influenced by steric and electronic factors, potentially allowing for regioselective couplings. rsc.org The choice of palladium precursor, ligands, and base is crucial for achieving high yields and selectivity. nih.govnih.gov
| Azido-Aryl Bromide | Boronic Acid Partner | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Azido-2-bromobenzene | 1H-Indole-5-boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Reflux | 5-(2-Azidophenyl)-1H-indole | N/A | researchgate.net |
| 1-Azido-2-bromobenzene | 2-Thiopheneboronic acid | Pd(PPh₃)₄, Base | 2-(2-Azidophenyl)thiophene | 40% | mdpi.com |
| 4-Azido-3-bromopyridine | Heteroarylboronic acids | Pd(PPh₃)₄ | 4-Azido-3-(heteroaryl)pyridines | N/A | mdpi.com |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic intermediates, such as organolithium or Grignard reagents. leah4sci.comsigmaaldrich.comlibretexts.org This transformation is typically achieved by treating the halide with an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures. rsc.orgnih.gov For polyhalogenated substrates like this compound, the regioselectivity of the exchange is a critical consideration. nih.govbeilstein-journals.org
In the case of this compound, the bromine atom ortho to the azide group is expected to be more readily exchanged due to the directing effect of the azide. Studies on related 2-azidoaryl bromides have shown that the azide group can direct lithiation to the ortho position, facilitating subsequent cyclization. rsc.org The resulting aryllithium species is a potent nucleophile that can be trapped with various electrophiles. The formation of Grignard reagents from this compound by reaction with magnesium metal is also a potential pathway, though the reactivity of the azide group with the highly basic Grignard reagent must be considered. nih.govfrontiersin.org Protecting the azide group, for example as a phosphazide, can enable the preparation of organomagnesium intermediates which can then react with electrophiles before being deprotected. nih.govfrontiersin.org This approach circumvents the inherent incompatibility of the azide functionality with carbanionic reagents. nih.govfrontiersin.org
| Substrate | Reagent | Intermediate | Key Feature | Reference |
|---|---|---|---|---|
| 2-Azidoaryl Bromides | n-Butyllithium | 2-Azidoaryllithium | Azide group directs lithiation. | rsc.org |
| 1,2-Dibromobenzene | tert-Butyllithium | o-Bromophenyllithium | Sequential bromine-lithium exchange is possible. | nih.govresearchgate.net |
| 1,4-Dibromobenzene | n-Butyllithium (after triazene formation) | Aryllithium with masked azide | Masking of the azide allows for bromine-lithium exchange. | nih.govfrontiersin.org |
| Azido-Aryl Iodides | i-PrMgBr (after azide protection) | Organomagnesium intermediate | Iodine-magnesium exchange after protection of the azide group. | nih.govfrontiersin.org |
Intramolecular Cyclization Reactions
A key feature of the reactivity of this compound and its derivatives is the ability of the azide group to undergo intramolecular cyclization. This process is typically initiated by thermal or photochemical energy, which causes the azide to extrude dinitrogen (N₂) and form a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, most notably C-H insertion or addition to an aromatic system, to form a new heterocyclic ring.
Studies on the pyrolysis of aryl azides have provided insight into these transformations. The thermolysis of this compound is influenced by ortho substituents, which can affect the rate of reaction through steric effects on an electrocyclic mechanism. researchgate.net The presence of the two bromine atoms also impacts the electronic nature of the aromatic ring and the subsequent reactivity of the generated nitrene. These cyclization reactions are fundamental to the synthesis of a wide range of nitrogen-containing heterocycles. colab.wsmdpi.comresearchgate.net
Construction of Fused Aromatic Heterocycles
A powerful application of this compound is its use as a precursor for the synthesis of fused aromatic heterocycles. mdpi.com This strategy often involves an initial functionalization via a cross-coupling reaction, followed by an intramolecular cyclization. For example, a biaryl azide, synthesized via a Suzuki-Miyaura coupling, can undergo thermally induced intramolecular C-H insertion of the in situ-generated nitrene. researchgate.net
This approach has been successfully used to construct complex polycyclic systems. When the Suzuki coupling partner is an indole (B1671886) derivative, such as 1H-indole-5-boronic acid, the resulting 5-(2-azidophenyl)-1H-indole can be heated to induce cyclization. researchgate.net The nitrene formed from the azide group inserts into a C-H bond on the adjacent indole ring, leading to the formation of a pyrrolo[3,2-a]carbazole skeleton. researchgate.net This method provides a direct route to valuable heterocyclic cores found in natural products. Similarly, other aryl groups introduced via coupling can participate in this nitrene insertion, allowing for the synthesis of diverse fused systems like carbazoles and phenanthridines. researchgate.net The thermal cyclization of 5-aryl-6-azidopyrimidines is another established method for creating fused purine (B94841) analogues. nih.gov
Cascade Reaction Sequences
Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent an efficient and atom-economical synthetic strategy. nih.gov this compound is an ideal starting material for designing such sequences. A prominent example is the combination of a palladium-catalyzed cross-coupling reaction with a subsequent intramolecular cyclization. researchgate.net
In a typical sequence, this compound (or a related ortho-azidobromobenzene) first undergoes a Suzuki-Miyaura coupling to introduce a new aryl or heteroaryl substituent. researchgate.net The resulting biaryl azide is then subjected to thermal conditions in the same reaction vessel or in a subsequent step, triggering dinitrogen extrusion and intramolecular nitrene insertion to form a fused heterocycle. researchgate.net This cascade process has been employed to build pyrrolocarbazole frameworks. researchgate.net Other cascade reactions can be initiated by generating a benzyne (B1209423) intermediate from the dibromo-system, which then undergoes cyclization with the tethered azide or a derivative, followed by functionalization. jst.go.jpjst.go.jp These multi-step, one-pot procedures allow for the rapid assembly of complex molecular architectures from a relatively simple starting material. nih.gov
Spectroscopic Characterization in Research of 1 Azido 2,4 Dibromobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-azido-2,4-dibromobenzene, both ¹H and ¹³C NMR, supplemented by advanced 2D techniques, provide a complete picture of the aromatic ring's substitution pattern.
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The substitution pattern (azido at C1, bromo at C2 and C4) desymmetrizes the ring, making each proton chemically non-equivalent.
The chemical shifts are influenced by the electronic effects of the substituents. The azide (B81097) group (-N₃) is an electron-withdrawing group via induction but can act as a weak electron-donating group through resonance. The bromine atoms are electron-withdrawing through induction but electron-donating through resonance.
Based on data from the closely related precursor, 2,4-dibromoaniline (B146533) chemicalbook.com, the predicted ¹H NMR spectrum for this compound would exhibit a characteristic splitting pattern:
H-6: This proton is ortho to the azide group and meta to a bromine atom. It is expected to appear as a doublet.
H-5: This proton is situated between two bromine atoms (meta to both) and is ortho to one and para to the other. It will be split by both H-6 and H-3, appearing as a doublet of doublets.
H-3: This proton is ortho to two bromine atoms and meta to the azide group. It is expected to appear as a doublet, coupled to H-5.
The predicted chemical shifts and coupling constants are detailed in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~7.70 | d (doublet) | ³J(H3-H5) ≈ 2.2 Hz |
| H-5 | ~7.35 | dd (doublet of doublets) | ³J(H5-H6) ≈ 8.5 Hz, ⁴J(H5-H3) ≈ 2.2 Hz |
| H-6 | ~7.10 | d (doublet) | ³J(H6-H5) ≈ 8.5 Hz |
The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals, one for each carbon atom in the aromatic ring. The chemical shifts are significantly affected by the attached substituents.
C1 (C-N₃): The carbon atom bonded to the azide group is expected to be significantly deshielded.
C2 & C4 (C-Br): The carbons attached to bromine atoms are subject to the "heavy atom effect," which causes a shielding effect (an upfield shift) that counteracts the expected deshielding from bromine's electronegativity. stackexchange.com
C3, C5, C6 (C-H): The remaining carbons will resonate in the typical aromatic region, with their specific shifts influenced by their position relative to the substituents.
Predicted values, extrapolated from spectral data of 2,4-dibromoaniline chemicalbook.com, are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-N₃) | ~140.0 |
| C-2 (C-Br) | ~115.0 |
| C-3 (C-H) | ~134.0 |
| C-4 (C-Br) | ~118.0 |
| C-5 (C-H) | ~131.0 |
| C-6 (C-H) | ~121.0 |
To unambiguously assign the proton and carbon signals, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak connecting the signal for H-5 with the signal for H-6, confirming their adjacent relationship (³J coupling). A weaker cross-peak between H-5 and H-3 might also be visible, indicating their meta-relationship (⁴J coupling).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show cross-peaks connecting the H-3 signal to the C-3 signal, H-5 to C-5, and H-6 to C-6, allowing for the direct assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary (non-protonated) carbons. For instance, the H-6 proton would show a correlation to C-2 and C-4, while the H-3 proton would show correlations to C-1 and C-5.
Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.
The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (ν_as) of the azide (-N₃) group. This peak typically appears in the 2100-2150 cm⁻¹ region. chemicalbook.com Other expected characteristic absorptions include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1400-1600 cm⁻¹ range, and C-Br stretching vibrations, which typically appear in the fingerprint region at lower wavenumbers.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Azide (N₃) Asymmetric Stretch | 2150 - 2100 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| C-N Stretch | 1300 - 1200 | Medium |
| C-Br Stretch | 700 - 500 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
For this compound, the molecular ion (M⁺) peak would be observed. A key characteristic of aryl azides is the facile loss of a molecule of nitrogen (N₂, 28 Da) upon ionization, typically resulting in a very intense [M-28]⁺ peak, which is often the base peak in the spectrum. rsc.org
Furthermore, the presence of two bromine atoms creates a distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). Consequently, any fragment containing two bromine atoms will appear as a characteristic triplet of peaks:
M: Containing two ⁷⁹Br atoms.
M+2: Containing one ⁷⁹Br and one ⁸¹Br atom.
M+4: Containing two ⁸¹Br atoms. The relative intensity of these peaks will be approximately 1:2:1. This pattern is a definitive indicator of a dibrominated species. The NIST mass spectrum for the related 1-azido-4-bromobenzene (B1265736) shows the expected loss of N₂ and the characteristic M/M+2 doublet for a single bromine atom. nist.gov
| m/z (for ⁷⁹Br) | Fragment Ion | Isotopic Pattern | Notes |
|---|---|---|---|
| 275 | [C₆H₃⁷⁹Br₂N₃]⁺ | Triplet (275, 277, 279) Ratio ~1:2:1 | Molecular Ion (M⁺) |
| 247 | [C₆H₃⁷⁹Br₂N]⁺ | Triplet (247, 249, 251) Ratio ~1:2:1 | [M-N₂]⁺, Likely Base Peak |
| 168 | [C₆H₃⁷⁹Br]⁺ | Doublet (168, 170) Ratio ~1:1 | Loss of Br from [M-N₂]⁺ |
| 75 | [C₆H₃]⁺ | Singlet | Loss of both Br atoms |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within the molecule.
Aryl azides typically exhibit two main absorption bands. chemicalbook.com The spectrum of this compound is expected to be similar to that of other substituted azidobenzenes, such as 1-azido-4-bromobenzene, which has a strong absorption maximum around 274 nm. nist.gov
A high-intensity band in the 250-280 nm range, attributed to π → π* transitions within the substituted benzene ring.
A weaker, lower-energy band at longer wavelengths, which can be associated with n → π* transitions involving the non-bonding electrons of the azide group.
The presence of bromine atoms as auxochromes may cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted azidobenzene.
| λ_max (nm) | Electronic Transition | Expected Molar Absorptivity (ε) |
|---|---|---|
| ~275 | π → π | High |
| Longer wavelength (>300 nm) | n → π | Low |
Theoretical and Computational Studies on 1 Azido 2,4 Dibromobenzene
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the stability, geometry, and electronic properties of 1-azido-2,4-dibromobenzene. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's ground-state geometry and the distribution of electrons.
Table 1: Typical Geometric Parameters of Aromatic Azido (B1232118) Groups from Computational Models Data based on analogous structures found in the literature. mdpi.com
| Parameter | Typical Calculated Value |
| C–Nα Bond Length | ~1.41 Å |
| Nα–Nβ Bond Length | ~1.25 - 1.27 Å |
| Nβ–Nγ Bond Length | ~1.12 - 1.19 Å |
| C–Nα–Nβ Angle | ~112° - 114° |
| Nα–Nβ–Nγ Angle | ~172° - 173° |
Computational Elucidation of Reaction Mechanisms
Computational studies are crucial for mapping the potential energy surfaces of reactions involving this compound, allowing for the elucidation of detailed, step-by-step mechanisms. Two primary reaction pathways for aryl azides are thermal/photochemical decomposition and cycloaddition.
Decomposition to Nitrene: The most characteristic reaction of an aryl azide (B81097) is the extrusion of nitrogen gas (N₂) upon heating or photolysis to form a highly reactive nitrene intermediate (2,4-dibromophenylnitrene). researchgate.net Computational models can calculate the transition state and activation energy for this decomposition, confirming it as a low-energy pathway. The resulting nitrene is a high-spin triplet species that can undergo various subsequent reactions, such as intramolecular cyclization or intermolecular dimerization.
Cycloaddition Reactions: this compound is also a potential substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." rsc.org Computational studies on the CuAAC mechanism with other azides, using DFT methods, have investigated both mononuclear and binuclear copper-catalyzed pathways. rsc.org These studies calculate the activation energies for each step, including the coordination of the copper to the alkyne and azide, the formation of a six-membered copper-acetylide-azide intermediate, and the final ring-closing and catalyst regeneration steps. rsc.org Such calculations help determine the most favorable reaction pathway.
Table 2: Example of Calculated Activation Energies for a Binuclear CuAAC Pathway Data is illustrative of calculations performed for azide cycloadditions. rsc.org
| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |
| Binuclear Pathway | Diimine Ligand | ~7.6 - 9.9 |
| Binuclear Pathway | Phosphorus Ligand | ~9.3 |
Prediction of Reactivity and Selectivity in Organic Transformations
Theoretical models can predict the reactivity of this compound and the selectivity of its transformations. By analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and atomic charges, researchers can identify the most likely sites for electrophilic or nucleophilic attack.
Quantum-chemical studies on substituted aromatic azides have shown that the electronic properties of the azide groups can be used to predict their relative reactivity. mdpi.com For this compound, computational analysis would reveal the influence of the ortho- and para-bromine substituents on the electronic character of the azide. This is critical for predicting the regioselectivity of reactions. For instance, in cycloaddition reactions, the electronic push-pull nature of the substituted benzene (B151609) ring affects the rate and orientation of the addition. Furthermore, for reactions involving the intermediate nitrene, calculations can predict the selectivity of its subsequent C-H insertion or cyclization reactions, which are governed by the electronic landscape of the aromatic ring.
Spectroscopic Property Simulations and Validation
Computational chemistry provides powerful tools for simulating spectroscopic properties, which can then be compared with experimental data for validation. This is particularly important for characterizing transient species like the nitrene formed from this compound.
Upon photolysis in a cryogenic matrix, this compound is expected to form the triplet ground-state 2,4-dibromophenylnitrene. researchgate.net This high-spin species can be characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. Computational methods, specifically DFT, are used to calculate the zero-field splitting (ZFS) parameters, D and E, which are hallmarks of a triplet species' EPR spectrum. researchgate.net The D value relates to the magnetic dipole-dipole interaction between the two unpaired electrons, while the E value describes the deviation from axial symmetry.
Studies on the closely related 2,4,6-tribromophenylnitrene have demonstrated excellent agreement between the ZFS parameters determined from W-band EPR experiments and those calculated via DFT, validating the accuracy of the computational models. researchgate.net Similar studies on other substituted nitrenes confirm the reliability of this approach.
Table 3: Experimental and Calculated Zero-Field Splitting (ZFS) Parameters for Analogous Phenylnitrenes
| Nitrene Species | Method | D-value (cm⁻¹) | E-value (cm⁻¹) | Reference |
| 2,4,6-Tribromophenylnitrene | W-band EPR (Expt.) | 0.9930 | 0.0261 | researchgate.net |
| 3-Azido-5-fluoro-2,4,6-tribromophenylnitrene | W-band EPR (Expt.) | 1.244 | 0.030 | researchgate.net |
| 3,5-Diazido-2,4,6-tribromophenylnitrene | W-band EPR (Expt.) | 1.369 | 0.093 | researchgate.net |
These computational simulations are not limited to EPR. They can also predict infrared (IR) spectra, helping to identify characteristic vibrational frequencies, such as the asymmetric stretch of the azide group, and how it shifts upon substitution or reaction.
Based on a comprehensive search of available scientific literature, there is no specific research data or documented studies concerning the application of the chemical compound This compound in the advanced research areas outlined in your request.
The searches conducted for "this compound" in the contexts of:
Materials Science (Polymer Crosslinking, Organic Semiconductors)
Bioconjugation and Bioorthogonal Chemistry (Site-Specific Labeling, Modified Nucleosides)
Development of Chemical Sensors and Probes
did not yield any specific results for this particular compound.
While the functional groups present in this compound (the aryl azide and bromo-substituents) are individually relevant to these fields of study, the scientific community has not published research on their combined application in this specific molecular structure. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound.
To fulfill the request would require speculating on potential applications based on the general reactivity of related compounds, which would violate the instruction to focus solely on the specified compound and avoid introducing information outside its explicit scope.
Advanced Research Applications of 1 Azido 2,4 Dibromobenzene
Synthesis of Complex Heterocyclic Scaffolds
The structural framework of 1-azido-2,4-dibromobenzene makes it an excellent starting material for the construction of intricate heterocyclic systems. Heterocycles are fundamental components in medicinal chemistry, materials science, and agrochemicals. The reactivity of both the azide (B81097) group and the carbon-bromine bonds can be strategically exploited to generate diverse molecular architectures.
The primary pathway for leveraging the azide group in heterocycle synthesis is through the generation of a highly reactive nitrene intermediate. Upon thermal or photochemical stimulation, the azide group extrudes a molecule of dinitrogen (N₂) gas to form a 2,4-dibromophenylnitrene. This electron-deficient species can then undergo a variety of intramolecular reactions to form new rings. For instance, if a suitable C-H bond is present on a tethered side chain, the nitrene can insert into it, leading to the formation of nitrogen-containing fused ring systems.
A more sophisticated approach involves a two-step strategy that utilizes the bromine atoms as synthetic handles for cross-coupling reactions prior to cyclization. The Suzuki-Miyaura cross-coupling reaction, for example, can be employed to couple the ortho-bromo position of an azidobromobenzene with various arylboronic acids. researchgate.net This initial step creates a biaryl system where the azide group is positioned ortho to the newly formed aryl-aryl bond. Subsequent thermal induction then triggers the nitrene formation and an intramolecular cyclization (nitrene insertion) to yield complex, fused indole (B1671886) and carbazole derivatives. researchgate.net This combination of cross-coupling and nitrene chemistry provides a powerful method for assembling polycyclic aromatic alkaloids and related structures. researchgate.net
The azide group itself can also participate directly in cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient formation of 1,2,3-triazole rings. In this context, this compound can be reacted with a wide array of terminal alkynes to produce dibrominated phenyl-triazoles. The remaining bromine atoms on the phenyl ring are preserved during this reaction and can be used for subsequent functionalization, enabling the creation of highly substituted, multi-functional heterocyclic scaffolds.
The table below summarizes the potential synthetic transformations of this compound for the synthesis of complex heterocycles, based on established reactivity patterns of related aryl azides.
| Reaction Type | Key Intermediate | Heterocyclic Product Class | Description |
|---|---|---|---|
| Thermolysis/Photolysis | Aryl Nitrene | Carbazoles, Fused Indoles | The azide group decomposes to a nitrene, which undergoes intramolecular C-H insertion to form a new five-membered nitrogen-containing ring. This is a common method for synthesizing carbazoles from 2-azidobiphenyls. acs.org |
| Suzuki Coupling & Thermolysis | Azidobiaryl | Polycyclic Aromatic Heterocycles | The C-Br bond is first used in a palladium-catalyzed cross-coupling reaction to build a larger scaffold, followed by thermal nitrene generation and intramolecular cyclization to create complex fused systems. researchgate.net |
| Azide-Alkyne Cycloaddition (CuAAC) | - | 1,2,3-Triazoles | The azide group reacts with an alkyne in a [3+2] cycloaddition to form a stable triazole ring, leaving the bromo-substituents available for further modification. sigmaaldrich.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
